
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride is a compound that features a thiazole ring substituted with an amino group and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final product is obtained by treating the thiazole derivative with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Aplicaciones Científicas De Investigación
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole ring structures but different substituents.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group but different core structures.
Uniqueness
Thiazole, 2-amino-5-(2,4,6-trimethoxyphenyl)-, hydrochloride is unique due to the combination of the thiazole ring and the trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds.
Propiedades
Número CAS |
22035-31-0 |
|---|---|
Fórmula molecular |
C12H15ClN2O3S |
Peso molecular |
302.78 g/mol |
Nombre IUPAC |
5-(2,4,6-trimethoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c1-15-7-4-8(16-2)11(9(5-7)17-3)10-6-14-12(13)18-10;/h4-6H,1-3H3,(H2,13,14);1H |
Clave InChI |
VLONLKDJBGPCEU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)C2=CN=C(S2)N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Nitroso(pyrimidin-2-yl)amino]acetic acid](/img/structure/B14701842.png)

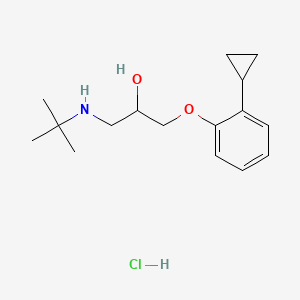
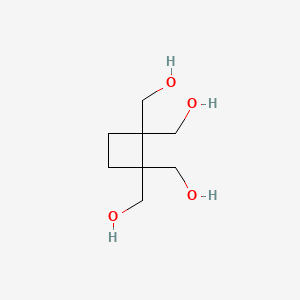
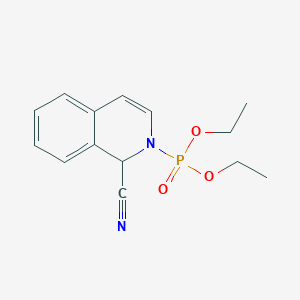
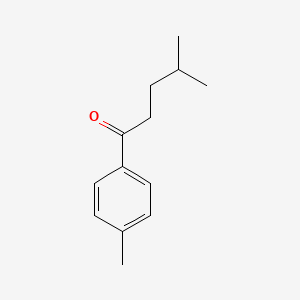
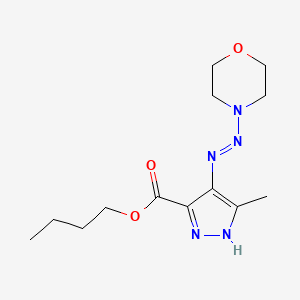
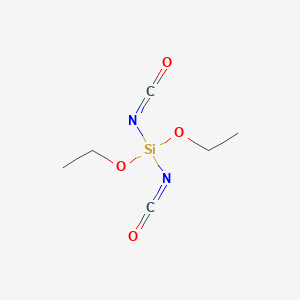
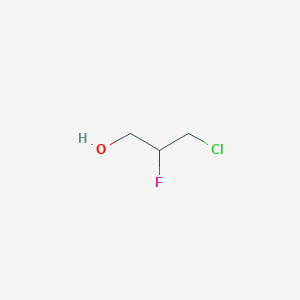
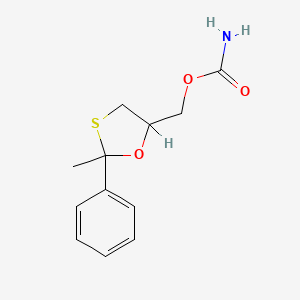

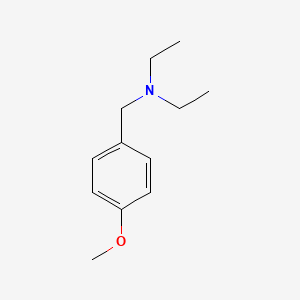
![[Bis(hexylsulfanyl)methyl]benzene](/img/structure/B14701918.png)
